molecular formula C9H14N4O2 B2357423 (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide CAS No. 2031242-54-1

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide

Cat. No. B2357423
CAS RN: 2031242-54-1
M. Wt: 210.237
InChI Key: HTSOHAFZKGZSQA-HTQZYQBOSA-N
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Description

“(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide” is a chemical compound with the CAS Number: 2031242-54-1 . It has a molecular weight of 210.24 and its IUPAC name is (2R,3R)-3-((1H-imidazol-1-yl)methyl)tetrahydrofuran-2-carbohydrazide .

Physical and Chemical Properties This compound is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

  • Imidazole-based carbohydrazides, like the compound , have been studied for their reactivity and synthesis applications. For instance, they react with aryl isoselenocyanates to yield selenosemicarbazides, which can further undergo transformations into various compounds like 1,3,4-oxadiazoles (Pieczonka et al., 2013).

Antifungal Applications

  • Some derivatives of imidazole-based carbohydrazides have shown promise in antifungal applications. For example, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide demonstrated moderate antifungal activity against various fungal strains (Göktaş et al., 2014).

Anticancer Research

  • In the realm of cancer research, certain hydrazone derivatives of imidazole-based carbohydrazides have been synthesized and evaluated for their anticancer properties. Some compounds showed promising results in initial cytotoxicity assays against human tumor cell lines (Terzioğlu & Gürsoy, 2003).

Antioxidant and Antitumor Activities

  • Aromatic C-nucleosides derivatives synthesized from carbohydrazides, including imidazole-based ones, have been studied for their potent antioxidant and antitumor activities (El Sadek et al., 2014).

Microbial Activity

  • Research into the microbial activity of certain derivatives, like 3-methyl-2-pyrazolin-5-one, derived from 2-oxo-2H-chromene-3-carbohydrazide, has shown effectiveness against various bacteria and fungi (Mostafa et al., 2013).

Bioinformatic Characterization

  • Schiff bases derived from carbohydrazides have been synthesized and characterized using bioinformatic tools for potential applications in treating neurodegenerative diseases, such as Alzheimer’s (Avram et al., 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSOHAFZKGZSQA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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